2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid
Overview
Description
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid, also known as FQPA, is a synthetic organic compound which has been used in a variety of scientific research applications. FQPA is a quinoline-based derivative of propanoic acid and has been used to study the biochemical and physiological effects of this compound in a range of experiments.
Scientific Research Applications
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of this compound in a range of experiments. This compound has been used to study the effects of this compound on the nervous system, as well as its potential role in modulating the activity of neurotransmitter systems. In addition, this compound has been used to study the effects of this compound on the cardiovascular system, as well as its potential role in modulating the activity of various hormones.
Mechanism of Action
The mechanism of action of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is not completely understood. However, it is believed that this compound binds to a variety of receptors in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. By binding to these receptors, this compound is thought to modulate the activity of these neurotransmitters, which may lead to its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies suggest that this compound may have an inhibitory effect on the activity of serotonin, dopamine, and norepinephrine receptors. In addition, this compound has been shown to modulate the activity of various hormones, including cortisol, and may also have an effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. First, this compound is relatively inexpensive and easy to synthesize. Second, this compound is relatively stable, which makes it ideal for use in long-term experiments. Third, this compound is relatively non-toxic and has low potential for causing side effects. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound can be difficult to measure accurately due to its low solubility, and its effects on the nervous system may be difficult to quantify.
Future Directions
There are several potential future directions for the use of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of this compound on the nervous system. Second, further research could be conducted to better understand the effects of this compound on the cardiovascular system. Third, studies could be conducted to better understand the potential therapeutic uses of this compound, such as its potential role in modulating the activity of neurotransmitter systems. Fourth, further research could be conducted to better understand the potential side effects of this compound and to develop strategies to minimize these side effects. Finally, further research could be conducted to better understand the potential interactions between this compound and other drugs.
properties
IUPAC Name |
2-[4-(6-fluoroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(16(21)22)19-6-8-20(9-7-19)15-4-5-18-14-3-2-12(17)10-13(14)15/h2-5,10-11H,6-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCXFSGWUUVZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.